Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate
Description
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate is an organic compound that belongs to the class of difluoromethylated aromatic esters This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the aromatic ring, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C11H12F2O4 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H12F2O4/c1-15-6-4-7(11(14)17-3)9(10(12)13)8(5-6)16-2/h4-5,10H,1-3H3 |
InChI Key |
UOIGSNRGLRHTCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as 3,5-dimethoxybenzoic acid, using difluoromethylating agents like ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction is usually carried out under controlled conditions, often involving the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include difluoromethylated carboxylic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate exerts its effects is primarily related to the presence of the difluoromethyl group. This group can act as a bioisostere for alcohol, thiol, or amine groups, allowing the compound to interact with various molecular targets and pathways . The highly polarized C-H bond of the difluoromethyl group makes it a competent hydrogen bond donor, which can influence the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-(trifluoromethyl)-3,5-dimethoxybenzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and applications.
Methyl 2-(fluoromethyl)-3,5-dimethoxybenzoate:
Uniqueness
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, enhanced metabolic stability, and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound in various fields of research and application.
Biological Activity
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound's effectiveness against various bacterial strains suggests it may serve as a promising candidate for developing new antimicrobial agents. The mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown efficacy in inhibiting the growth of cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is attributed to its interaction with specific biological macromolecules, leading to the activation of apoptotic pathways.
The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with nucleophilic sites on proteins and other biomolecules. This reactivity facilitates enzyme inhibition and disrupts cellular processes essential for microbial and cancer cell survival.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Apoptosis Induction : Activation of apoptotic pathways through interaction with cellular signaling molecules.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating potent activity compared to standard antibiotics.
- Anticancer Activity : In a study involving human cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells, indicating substantial anticancer potential.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
